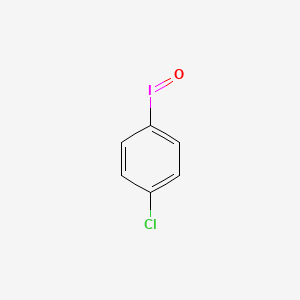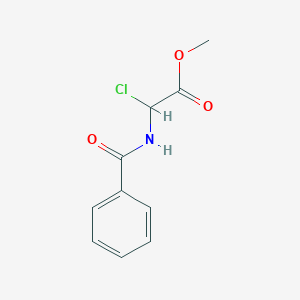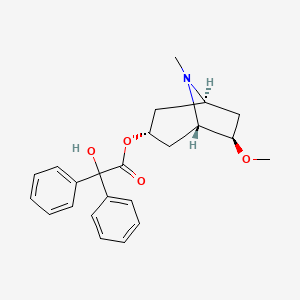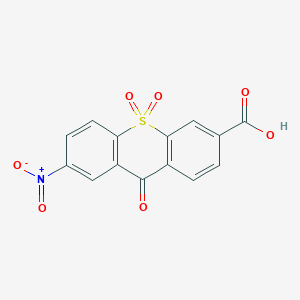
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine: is a complex organic compound that combines the properties of Tetra-O-acetyl-D-arabinose and 2,4-dinitrophenylhydrazine Tetra-O-acetyl-D-arabinose is a protected form of arabinose, a monosaccharide, while 2,4-dinitrophenylhydrazine is a reagent commonly used in organic chemistry for the detection of carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves multiple steps:
Acetylation of D-arabinose: D-arabinose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce Tetra-O-acetyl-D-arabinose.
Reaction with 2,4-dinitrophenylhydrazine: Tetra-O-acetyl-D-arabinose is then reacted with 2,4-dinitrophenylhydrazine in a suitable solvent, such as ethanol, under acidic conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine can undergo various chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with carbonyl compounds, forming hydrazones.
Substitution Reactions: The acetyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reagents: Common reagents include acetic anhydride, pyridine, ethanol, and sulfuric acid.
Conditions: Reactions typically occur under acidic conditions and may require heating to facilitate the reaction.
Major Products
The major products formed from these reactions include various hydrazone derivatives and substituted arabinose compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent for the detection and analysis of carbonyl compounds in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways involving carbonyl compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves the formation of hydrazones with carbonyl compounds. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group, forming a stable hydrazone linkage. This reaction is commonly used in analytical chemistry to detect and quantify carbonyl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra-O-acetyl-D-glucopyranose: Another acetylated sugar derivative with similar protective properties.
2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.
Uniqueness
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine is unique due to its combination of a protected sugar and a hydrazine reagent. This dual functionality allows it to be used in a wide range of chemical and biochemical applications, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
54420-07-4 |
|---|---|
Molekularformel |
C19H24N4O13 |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)hydrazine;[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9.C6H6N4O4/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h10-13H,5H2,1-4H3;1-3,8H,7H2/t10-,11-,12+,13+;/m1./s1 |
InChI-Schlüssel |
FOMZDQLMVGDLJQ-RBJGKPSLSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


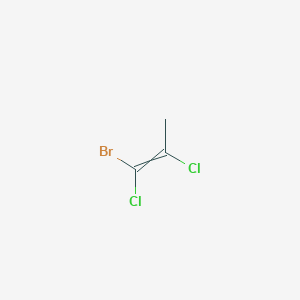
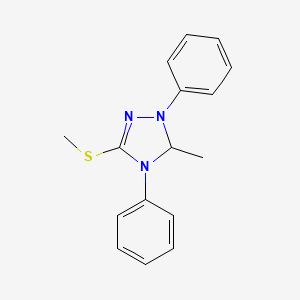
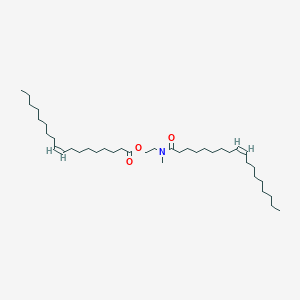
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
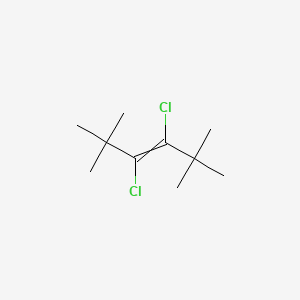
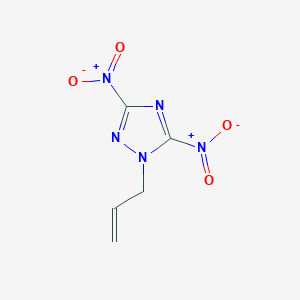
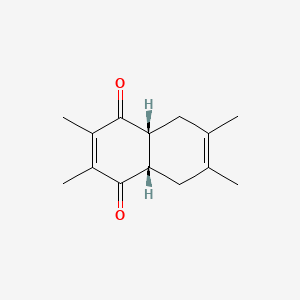
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)

